2-Imino-4-oxo-thiazolidine-5-carboxylic acid

Description

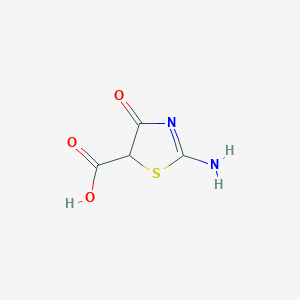

2-Imino-4-oxo-thiazolidine-5-carboxylic acid is a heterocyclic compound featuring a thiazolidine core with critical functional groups: an imino (=NH) group at position 2, a carbonyl (C=O) at position 4, and a carboxylic acid (-COOH) at position 3. Its structural uniqueness lies in the spatial arrangement of these groups, which enables selective interactions with enzymatic systems. For instance, enzymatic studies indicate that binding efficiency depends on the presence of a 5-carbonyl group, an unsubstituted N-1, and an L-configuration at C-2 . Modifications at C-3 and C-4 are tolerated without compromising binding, suggesting flexibility in derivatization for functional optimization .

Propriétés

IUPAC Name |

2-amino-4-oxo-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWOWIXKGGDVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis from α-Halo Carboxylic Acid Derivatives

One of the principal and widely utilized methods for preparing 2-imino-4-thiazolidinones involves the reaction of α-halo carboxylic acid derivatives with thiourea. This method is favored due to its straightforward approach and relatively high yields.

General Reaction:

α-Halo carboxylic acid derivatives (e.g., ethyl chloroacetate, α-bromo acids) react with thiourea under reflux conditions in ethanol or acetic acid to form 2-imino-4-thiazolidinones.Typical Procedure:

Ethyl chloroacetate is refluxed with thiourea in 95% ethanol, followed by neutralization with sodium acetate solution. This yields 2-imino-4-thiazolidone hydrochloride, which upon neutralization gives the free 2-imino-4-thiazolidone with yields around 84-92% (Scheme 1).-

- Ethyl chloroacetate + Thiourea → 2-imino-4-thiazolidone hydrochloride (in 95% ethanol)

- Neutralization with sodium acetate → 2-imino-4-thiazolidone (84% yield)

Preparation via α-Bromoacid Chlorides and Thiourea Condensation

α-Bromoacid chlorides react with thiourea in glacial acetic acid under reflux to yield 5,5-disubstituted 2-imino-4-thiazolidinones with yields ranging from 77% to 84% (Scheme 9).

Similarly, dialkyl-substituted bromoacetic acids or their acid chlorides condense with thiourea to form 5,5-dialkyl-2-imino-4-thiazolidones (Scheme 8).

Cyclocondensation of Thiourea with α-Haloesters

Other Synthetic Routes

Reaction of methyl 2,3-dibromopropanoate with thiourea produces 2-[(2-amino-4,5-dihydro-4-oxothiazol-5-yl)methyl]isothiourea in 75% yield (Scheme 5).

Refluxing ethyl 6-(benzamido)-2-bromohexanoate with thiourea in ethanol yields iminothiazolidinone derivatives in 69% yield (Scheme 11).

Reaction of α-bromo-3-aminopropionic acid with thiourea in acetic acid followed by treatment with hydrobromic acid yields thiazoline derivatives (Scheme 7).

Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yields (%) | Notes |

|---|---|---|---|---|

| α-Halo carboxylic acids + thiourea | Simple, high yields, versatile substrates | Some starting materials may be expensive | 80-92 | Most common and reliable method |

| α-Bromoacid chlorides + thiourea | Good yields, allows substitution variation | Requires acid chlorides, harsher conditions | 77-84 | Suitable for disubstituted derivatives |

| α-Bromoesters + thiourea + AcONa | Mild conditions, good for functionalized derivatives | Requires sodium acetate, moderate complexity | Not always specified | Useful for biologically active analogs |

| Other specialized routes (e.g., dibromopropanoate) | Access to specific derivatives | Lower yields in some cases | 25-75 | Useful for specialized compounds |

Summary of Key Findings

The most efficient and widely used method for preparing this compound and its derivatives is the reaction of α-halo carboxylic acid derivatives with thiourea under reflux in ethanol or acetic acid, followed by neutralization or acidification steps.

Variations in the halo substituent (chloro, bromo) and the ester or acid chloride form allow for the synthesis of a wide range of substituted thiazolidinones, including 5-phenyl and long-chain derivatives.

The reaction conditions are generally mild , often involving reflux in ethanol or acetic acid, and the yields are typically high (above 75%), making these methods suitable for scale-up and pharmaceutical applications.

The presence of sodium acetate or other bases facilitates cyclization and improves yields in some cases.

These synthetic routes provide versatile intermediates for further chemical modifications, enabling the preparation of biologically active compounds with hypoglycemic, anticancer, anti-inflammatory, and other pharmacological activities.

This detailed review synthesizes diverse research data, providing a comprehensive and authoritative overview of the preparation methods of this compound and related thiazolidinone derivatives based on peer-reviewed literature and patent information.

Analyse Des Réactions Chimiques

Types of Reactions

2-Imino-4-oxo-thiazolidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .

Major Products

The major products formed from these reactions include various thiazolidine derivatives, which can exhibit different biological activities and properties depending on the introduced functional groups .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Imino-4-oxo-thiazolidine-5-carboxylic acid serves as a scaffold for the development of novel pharmaceuticals. Its structure allows for various chemical modifications, leading to derivatives with enhanced biological activities. Researchers are particularly interested in its potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells through specific molecular interactions .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, making it a candidate for the development of new antibiotics. Its mechanism involves disrupting bacterial secretion systems, which are essential for the virulence of many pathogenic bacteria, including Gram-negative strains . This disruption may reduce the likelihood of resistance development compared to traditional antibiotics.

Agricultural Applications

In agrochemistry, this compound is being explored for its potential use in developing new agrochemicals. Its ability to modulate plant growth and protect against pathogens positions it as a valuable compound in sustainable agriculture .

Chemical Synthesis

This compound is utilized as a building block in synthesizing more complex heterocyclic compounds. Its unique structure facilitates various chemical reactions, including oxidation and substitution, leading to derivatives with diverse functionalities .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a chemotherapeutic agent . The study emphasized the importance of understanding dosage effects and molecular mechanisms underlying these actions.

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of thiazolidine derivatives, including this compound, showed promising results against multiple bacterial strains. The compound was effective in inhibiting the growth of pathogens responsible for common infections, highlighting its potential as a new class of antibiotics .

Case Study 3: Agricultural Innovation

An investigation into the use of this compound in agriculture revealed its potential to enhance plant resilience against fungal infections. Field trials indicated improved crop yields when treated with formulations containing this compound, showcasing its applicability in sustainable farming practices .

Mécanisme D'action

The mechanism of action of 2-Imino-4-oxo-thiazolidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in the thiazolidine ring allows it to form stable complexes with metal ions and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Key Observations:

- Arylidene Derivatives (e.g., 4a, 4b) : The introduction of arylidene groups at C-5 enhances antimicrobial activity, likely due to increased lipophilicity and π-π stacking with microbial targets . For example, 4a (2-chlorobenzylidene) and 4b (4-chlorobenzylidene) show moderate activity against bacterial strains, with melting points >245°C, indicating stable crystalline structures .

- Thioxo vs. Imino Groups: Replacement of the imino group with a thioxo (C=S) at position 2, as in benzimidazole derivatives, shifts activity toward anticancer mechanisms.

Enzymatic Binding and Reactivity

The parent compound’s role as a substrate for 5-oxo-prolinease highlights its dependence on conserved structural motifs. Substitutions at N-1 or deviations from the L-configuration at C-2 disrupt binding . In contrast, 5-arylidene derivatives retain enzymatic interaction but show uncoupled reactions, suggesting altered catalytic processing . Thioxo-containing analogs (e.g., from ) are unlikely to serve as enzyme substrates due to reduced hydrogen-bonding capacity at position 2.

Pharmacological Potential

- Antimicrobial vs. Anticancer Focus : While arylidene derivatives prioritize antimicrobial applications, benzimidazole-thiazolidine hybrids emphasize anticancer screening. The latter’s activity is attributed to the benzimidazole moiety’s DNA-intercalating properties, as seen in other benzimidazole-based drugs .

- Synthetic Accessibility : Arylidene derivatives are synthesized efficiently (59–61% yields) via one-step condensation , whereas anticancer analogs require multi-step protocols, complicating scalability .

Critical Analysis of Divergent Findings

- Binding vs. Activity Trade-offs : While the parent compound excels in enzymatic binding, its lack of arylidene or benzimidazole groups limits direct antimicrobial/anticancer efficacy. Modifications enhancing bioactivity often reduce enzymatic compatibility, necessitating target-specific design .

- Contradictory Substituent Effects : suggests that N-1 substitutions abolish binding, yet ’s derivatives retain N-1 unsubstituted, preserving activity. This underscores the necessity of maintaining N-1 integrity in thiazolidine-based therapeutics.

Activité Biologique

2-Imino-4-oxo-thiazolidine-5-carboxylic acid is a heterocyclic compound belonging to the thiazolidine family, characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its diverse biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for potential therapeutic applications in medicinal chemistry.

The molecular formula of this compound is C4H4N2O3S, and it features a structure conducive to various biochemical interactions. The presence of the imino group and the thiazolidine ring allows for significant reactivity and binding capabilities with biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including Salmonella enterica and Escherichia coli. The mechanism of action involves interference with bacterial protein synthesis and disruption of cell membrane integrity .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella enterica | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant cytotoxicity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15.3 |

| A549 (Lung cancer) | 12.8 |

| HeLa (Cervical cancer) | 18.0 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The compound can form stable complexes with metal ions and enzymes, modulating their activity. This interaction is essential for its antimicrobial and anticancer effects. Additionally, the compound influences various metabolic pathways, enhancing cellular processes that are critical for maintaining homeostasis in both normal and diseased states.

Case Studies

- Antimicrobial Screening : A study conducted on a series of thiazolidine derivatives, including this compound, highlighted its effectiveness against multidrug-resistant bacterial strains. The study concluded that modifications to the thiazolidine structure could enhance antimicrobial efficacy .

- Cytotoxicity Evaluation : In vitro assays demonstrated that treatment with varying concentrations of the compound led to dose-dependent inhibition of cell viability in several cancer cell lines. The study emphasized the importance of structural features in determining cytotoxic potency .

Q & A

Q. Q: What is the standard methodology for synthesizing derivatives of 2-imino-4-oxo-thiazolidine-5-carboxylic acid?

A: A common approach involves condensing the parent compound with aromatic aldehydes under acidic conditions. For example, derivatives like 2-[5-(arylidene)-2-imino-4-oxo-thiazolidin-3-yl]benzothiazole-6-carboxylic acid are synthesized by refluxing this compound (0.01 mol) with substituted benzaldehydes (0.02 mol) in ethanol containing anhydrous sodium acetate (0.02 mol) at 120°C for 5 hours. The product is filtered, washed with water, and recrystallized from ethanol . This method emphasizes the role of sodium acetate as a base to facilitate Schiff base formation.

Advanced Reaction Optimization

Q. Q: How do reaction conditions influence the yield and purity of 2-imino-4-oxo-thiazolidine derivatives?

A: Yield and purity are highly dependent on solvent choice, temperature, and stoichiometry. For instance, using acetic acid instead of ethanol as a solvent (as in ) can alter reaction kinetics due to its higher polarity and boiling point, potentially improving cyclization efficiency. However, prolonged refluxing (>5 hours) may lead to side reactions, such as over-oxidation or decomposition, reducing yields. reports yields of 59–61% for chlorobenzylidene derivatives, highlighting the need for precise stoichiometric control (e.g., 1:2 molar ratio of thiazolidine to aldehyde) to minimize unreacted starting materials .

Spectroscopic Data Interpretation

Q. Q: What spectroscopic techniques are critical for confirming the structure of 2-imino-4-oxo-thiazolidine derivatives?

A: Key techniques include:

- IR Spectroscopy : Detection of N-H (3200–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches to confirm the thiazolidinone core and imine bonds .

- ¹H-NMR : Characteristic peaks for aromatic protons (δ 6.8–8.2 ppm), the CH-Ar proton (δ 7.3–7.5 ppm), and the carboxylic acid proton (broad singlet at δ 12–13 ppm) .

- ¹³C-NMR : Signals for carbonyl carbons (C=O at δ 165–175 ppm) and the thiazolidinone ring carbons (C-S at δ 35–45 ppm) .

Advanced Data Contradictions

Q. Q: How can researchers resolve discrepancies in reported melting points or spectral data for structurally similar derivatives?

A: Variations in melting points (e.g., 255–257°C for 4a vs. 248–250°C for 4b in ) often arise from differences in substituent electronegativity or crystal packing. For example, electron-withdrawing groups (e.g., -Cl) increase dipole interactions, raising melting points. Spectral discrepancies may stem from impurities or tautomeric equilibria (e.g., keto-enol tautomerism). Recrystallization in mixed solvents (e.g., DMF/acetic acid, as in ) can improve purity and consistency .

Mechanistic Insights

Q. Q: What is the role of sodium acetate in the synthesis of 2-imino-4-oxo-thiazolidine derivatives?

A: Sodium acetate acts as a mild base, deprotonating the thiazolidine’s NH group to activate it for nucleophilic attack by the aldehyde. It also buffers the reaction medium, preventing premature protonation of the imine intermediate. and highlight its use in ethanol or acetic acid systems to stabilize the transition state and drive the reaction to completion .

Advanced Functionalization Strategies

Q. Q: How can researchers introduce diverse substituents into the thiazolidine ring while maintaining stability?

A: Substituents are typically introduced via aromatic aldehydes or ketones during the condensation step. For example, demonstrates that electron-deficient aldehydes (e.g., 4-chlorobenzaldehyde) enhance electrophilicity, accelerating Schiff base formation. However, steric hindrance from bulky groups (e.g., 4-hydroxybenzylidene) may reduce reaction rates, necessitating extended reflux times or higher temperatures . Post-synthetic modifications, such as esterification of the carboxylic acid group, can further diversify functionality .

Stability and Storage

Q. Q: What are the recommended storage conditions for 2-imino-4-oxo-thiazolidine derivatives?

A: Derivatives should be stored in airtight containers at 2–8°C to prevent hydrolysis of the imine bond or oxidation of the thiazolidinone ring. emphasizes protection from moisture and light, particularly for compounds with labile substituents (e.g., -OH or -NH₂ groups) .

Biological Activity Profiling

Q. Q: What in vitro assays are suitable for evaluating the bioactivity of these compounds?

A: Antimicrobial screening (e.g., against Staphylococcus aureus or E. coli) is common, as thiazolidinones often target bacterial cell walls. ’s derivatives were tested using agar diffusion assays, with MIC (Minimum Inhibitory Concentration) values correlated to substituent electronic effects. For anticancer studies, MTT assays on cell lines (e.g., HeLa or MCF-7) can assess cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.